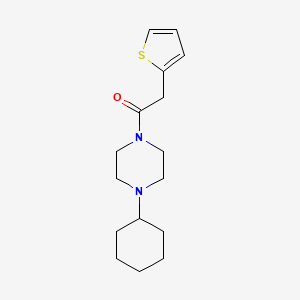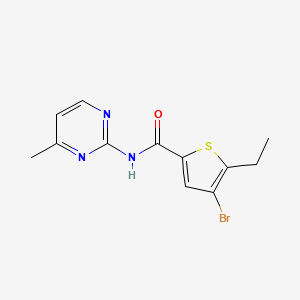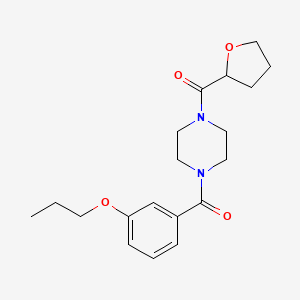
1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
説明
1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as PFB-TFP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PFB-TFP is a piperazine derivative that has been extensively studied for its ability to modulate the activity of certain receptors in the brain and peripheral tissues.
作用機序
The mechanism of action of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine involves its ability to bind to certain receptors in the brain and peripheral tissues. Specifically, 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as cell survival, proliferation, and differentiation. Binding of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine to the sigma-1 receptor has been shown to modulate the activity of various signaling pathways, which may have a beneficial effect on neurological disorders and cancer.
Biochemical and Physiological Effects:
1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. In animal studies, 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to improve cognitive function and motor coordination in models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in lab experiments is its high selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor modulation without the interference of other receptors. Additionally, 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. One limitation of using 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is its limited solubility in water, which may affect its bioavailability in certain experiments.
将来の方向性
There are several future directions for the study of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of research is in the development of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine analogs that may have improved potency and selectivity for the sigma-1 receptor. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in humans for the treatment of neurological disorders and cancer.
Conclusion:
In conclusion, 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is a promising compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine involves the reaction of 1-(3-propoxybenzoyl)piperazine with tetrahydro-2-furancarboxylic acid chloride in the presence of a base. 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been extensively studied for its ability to modulate the activity of certain receptors in the brain and peripheral tissues. Its mechanism of action involves binding to the sigma-1 receptor, which may have a beneficial effect on neurological disorders and cancer. 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has various biochemical and physiological effects, and has advantages and limitations for lab experiments. There are several future directions for the study of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, including the development of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine analogs, further studies on its mechanism of action, and clinical trials to determine its safety and efficacy in humans.
科学的研究の応用
1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to modulate the activity of certain receptors in the brain, which may have a beneficial effect on these disorders. Additionally, 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
oxolan-2-yl-[4-(3-propoxybenzoyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-2-12-24-16-6-3-5-15(14-16)18(22)20-8-10-21(11-9-20)19(23)17-7-4-13-25-17/h3,5-6,14,17H,2,4,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHLBRPPZCAHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxolan-2-yl-[4-(3-propoxybenzoyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179562.png)
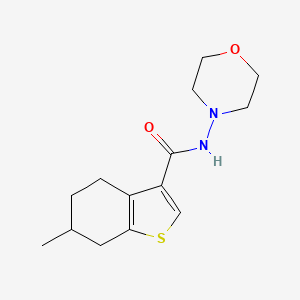
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide](/img/structure/B4179589.png)
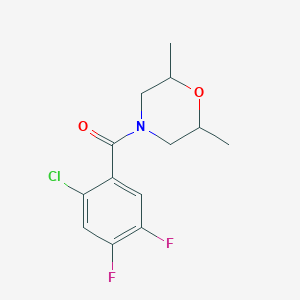

![4-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4179611.png)
![ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4179613.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179615.png)
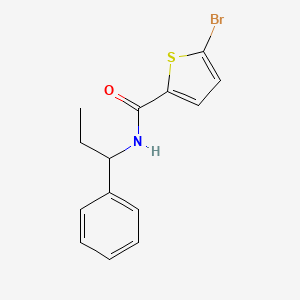
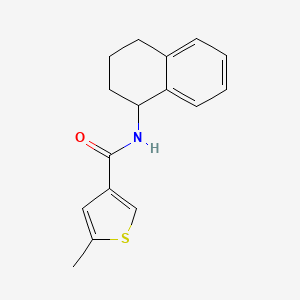
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B4179631.png)

